N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine
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Overview
Description
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further connected to an L-alanine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with L-Alanine: The final step involves coupling the phenylsulfonyl piperidine intermediate with L-alanine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The L-alanine moiety may enhance the compound’s bioavailability and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-D-alanine: A stereoisomer with similar properties but different biological activity.
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-glycine: A related compound with a glycine moiety instead of L-alanine.
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine: Another analog with a valine moiety.
Uniqueness
N-{[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(15(19)20)16-14(18)12-6-5-9-17(10-12)23(21,22)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,16,18)(H,19,20)/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEKJHJBEVIQQC-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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